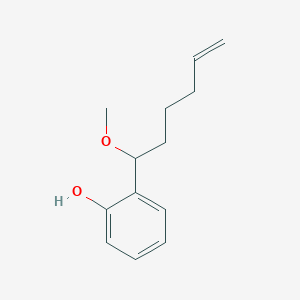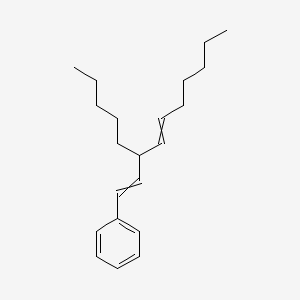
(3-Pentyldeca-1,4-dien-1-YL)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Pentyldeca-1,4-dien-1-yl)benzene is a chemical compound characterized by a benzene ring substituted with a 3-pentyldeca-1,4-dien-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentyldeca-1,4-dien-1-yl)benzene typically involves the reaction of a benzene derivative with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(3-Pentyldeca-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the benzene ring, introducing functional groups like nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated alkanes.
Substitution: Formation of nitrobenzene or sulfonic acid derivatives.
科学的研究の応用
(3-Pentyldeca-1,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Pentyldeca-1,4-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering the conformation of proteins, or modulating signaling pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
(5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol): A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: Another compound with a benzene ring and multiple substituents, used in dendrimer synthesis.
特性
CAS番号 |
181036-43-1 |
|---|---|
分子式 |
C21H32 |
分子量 |
284.5 g/mol |
IUPAC名 |
3-pentyldeca-1,4-dienylbenzene |
InChI |
InChI=1S/C21H32/c1-3-5-7-8-11-15-20(14-10-6-4-2)18-19-21-16-12-9-13-17-21/h9,11-13,15-20H,3-8,10,14H2,1-2H3 |
InChIキー |
ADTRWOQCFBLQFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC(CCCCC)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
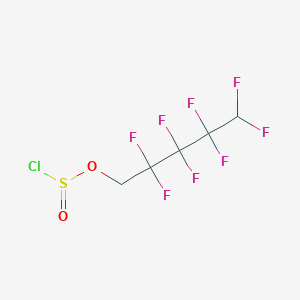
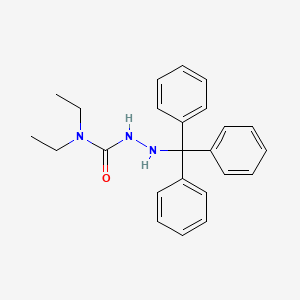
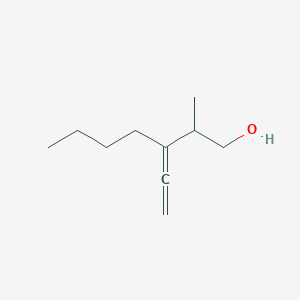
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
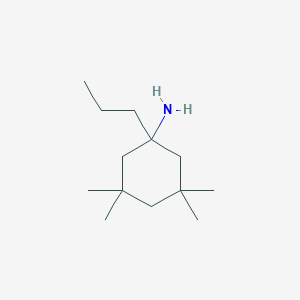
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

